N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide
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Overview
Description
N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide is a chemical compound with the molecular formula C23H20N2O4 and a molecular weight of 388.423. This compound is known for its unique structure, which includes a benzhydryl group and a benzo[d][1,3]dioxol-5-ylmethyl group connected by an oxalamide linkage.
Mechanism of Action
Target of Action
The primary targets of this compound are microtubules and their component protein, tubulin .
Mode of Action
The compound N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide interacts with its targets by modulating microtubule assembly. This is achieved through the suppression of tubulin polymerization or stabilization of microtubule structure .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in cell division and growth. By modulating microtubule assembly, the compound can cause mitotic blockade and cell apoptosis .
Pharmacokinetics
The compound has shown potent growth inhibition properties with ic 50 values generally below 5 μm against various human cancer cell lines .
Result of Action
The molecular and cellular effects of this compound’s action include cell cycle arrest at the S phase and induction of apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide typically involves the following steps:
Formation of the benzhydryl amine: Benzhydryl chloride is reacted with ammonia or an amine to form benzhydryl amine.
Preparation of the benzo[d][1,3]dioxol-5-ylmethylamine: This involves the reaction of benzo[d][1,3]dioxole with formaldehyde and an amine.
Coupling reaction: The benzhydryl amine and benzo[d][1,3]dioxol-5-ylmethylamine are coupled using oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using the same basic steps as the laboratory synthesis, but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Comparison with Similar Compounds
Similar Compounds
N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide: Similar structure but lacks the methyl group on the benzo[d][1,3]dioxole ring.
N1-benzhydryl-N2-(benzo[d][1,3]dioxol-4-ylmethyl)oxalamide: Similar structure but with a different substitution pattern on the benzo[d][1,3]dioxole ring.
Uniqueness
N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide is unique due to its specific substitution pattern and the presence of both benzhydryl and benzo[d][1,3]dioxol-5-ylmethyl groups. This unique structure contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
N'-benzhydryl-N-(1,3-benzodioxol-5-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c26-22(24-14-16-11-12-19-20(13-16)29-15-28-19)23(27)25-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-13,21H,14-15H2,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMXPBZYDWGXLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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